
Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid is a compound that combines the properties of benzenesulfonic acid and 4-(1-hydrazinylethyl)benzoic acid. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 4-(1-hydrazinylethyl)benzoic acid is a derivative of benzoic acid, modified with a hydrazinylethyl group, which imparts unique chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of aromatic sulfonation, which is a key reaction in industrial organic chemistry .
Industrial Production Methods
Industrial production of benzenesulfonic acid is carried out by sulfonating benzene with sulfur trioxide or oleum. This process is highly efficient and scalable, making benzenesulfonic acid readily available for various applications . The production of 4-(1-hydrazinylethyl)benzoic acid on an industrial scale would involve optimizing the synthetic route to ensure high yield and purity, often using catalytic processes and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid undergoes typical reactions of aromatic sulfonic acids, including the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in desulfonation reactions when heated in water near 200°C . 4-(1-hydrazinylethyl)benzoic acid can undergo various organic reactions, including oxidation, reduction, and substitution, due to the presence of the hydrazinylethyl group .
Common Reagents and Conditions
Common reagents for reactions involving benzenesulfonic acid include phosphorus pentachloride for converting it to benzenesulfonyl chloride and phosphorus pentoxide for dehydration to form benzenesulfonic acid anhydride . For 4-(1-hydrazinylethyl)benzoic acid, reagents such as hydrazine, oxidizing agents, and reducing agents are commonly used .
Major Products Formed
The major products formed from reactions involving benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 4-(1-hydrazinylethyl)benzoic acid, the products depend on the specific reactions it undergoes, which can include various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The mechanism of action of 4-(1-hydrazinylethyl)benzoic acid involves its ability to form hydrazone derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid core, offering diverse reactivity.
Uniqueness
Benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid is unique due to the combination of the strong acidic properties of benzenesulfonic acid and the versatile reactivity of the hydrazinylethyl group in 4-(1-hydrazinylethyl)benzoic acid. This dual functionality makes it a valuable compound for both industrial applications and scientific research .
Propriétés
IUPAC Name |
benzenesulfonic acid;4-(1-hydrazinylethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.C6H6O3S/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;7-10(8,9)6-4-2-1-3-5-6/h2-6,11H,10H2,1H3,(H,12,13);1-5H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVKUBIWVXPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
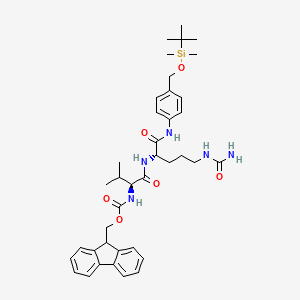
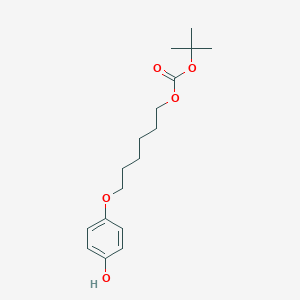
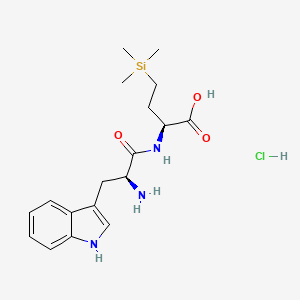
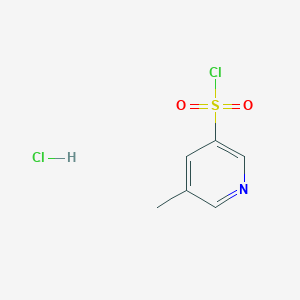
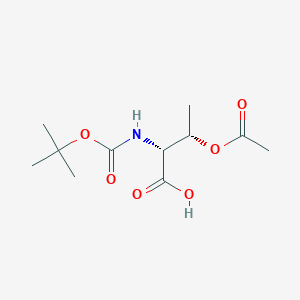
![4-[4-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B8090689.png)
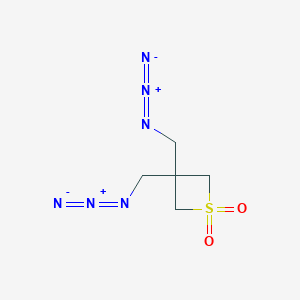
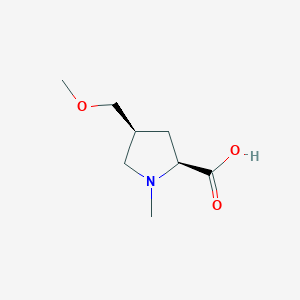
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
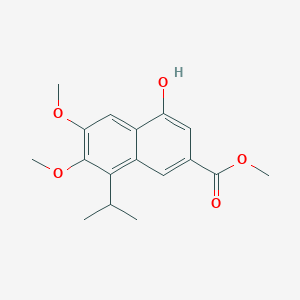
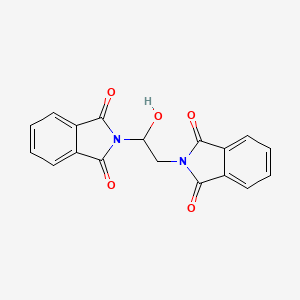
![[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate](/img/structure/B8090739.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B8090748.png)

